

Application Notes and Protocols for JNJ-26489112 in Epilepsy Research

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Compound of Interest

Compound Name: JNJ-26489112

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Introduction

JNJ-26489112 is an investigational anticonvulsant agent that has shown promise in preclinical and clinical studies for the treatment of epilepsy. Developed as a potential successor to topiramate, **JNJ-26489112** was designed to have a more favorable side-effect profile by avoiding activity against carbonic anhydrase[1]. These application notes provide a comprehensive overview of the use of **JNJ-26489112** as a tool for studying the neurobiological pathways of epilepsy, with detailed protocols for its application in a clinical research setting.

Mechanism of Action

While the precise molecular mechanism of action for **JNJ-26489112** is not fully elucidated, preclinical studies have characterized it as a centrally active, broad-spectrum anticonvulsant[2]. This suggests that **JNJ-26489112** likely modulates neuronal excitability through various potential pathways, such as interacting with voltage-gated ion channels, or affecting GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. Its broad efficacy in animal models indicates its potential to impact core mechanisms of seizure generation and propagation.

Data Presentation

Clinical Efficacy in Photosensitive Epilepsy

A Phase 2a, single-blind, placebo-controlled, exploratory study was conducted to evaluate the efficacy of single oral doses of **JNJ-26489112** in patients with idiopathic photosensitive epilepsy. The primary endpoint was the reduction or complete suppression of the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS).[3][4]

Table 1: Patient Response to Single Doses of **JNJ-26489112**[3][4]

Dose Group	Number of Patients	Positive Response*	Complete Suppression**
1000 mg	4	3 (75%)	0 (0%)
2000 mg	4	3 (75%)	1 (25%)
3000 mg	3	2 (67%)	2 (67%)

*A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least 3 out of 4 consecutive time points in at least one eye condition on day 2 or 3 compared with baseline.[3][4] **Complete suppression was defined as the disappearance of an IPS-induced PPR.[3][4]

Pharmacokinetic Profile

Plasma concentrations of **JNJ-26489112** were assessed in the photosensitive epilepsy study. The results indicate a dose-proportional increase in plasma exposure.[3][4]

Table 2: Pharmacokinetic Parameters of **JNJ-26489112**[3][4]

Dose Group	Median tmax (hours)	Approximate Mean Cmax (µg/mL)
1000 mg	3.73 - 5.04	16
2000 mg	3.73 - 5.04	28
3000 mg	3.73 - 5.04	42

Safety and Tolerability

JNJ-26489112 was generally well-tolerated in the clinical study. The most frequently reported adverse events were mild in nature.

Table 3: Common Adverse Events (>10% incidence)[3]

Adverse Event
Mild Headache
Dizziness
Nausea

Experimental Protocols

Protocol: Evaluation of Anticonvulsant Activity in Photosensitive Epilepsy

This protocol outlines the methodology used in the clinical study to assess the efficacy of **JNJ-26489112** in patients with photosensitive epilepsy[3][4].

1. Patient Population:

- Adult patients (18-40 years) with a diagnosis of idiopathic photosensitive epilepsy.
- Patients may be on concomitant antiepileptic drug (AED) therapy.

2. Study Design:

- A multicenter, single-blind, within-subject, placebo-controlled, sequential dose-escalation study.
- Each patient receives a single oral dose of placebo on day 1, **JNJ-26489112** on day 2, and a second dose of placebo on day 3.

3. Dosing:

- Cohorts of patients receive escalating single oral doses of **JNJ-26489112** (1000 mg, 2000 mg, or 3000 mg).

4. Efficacy Assessment:

- Standardized intermittent photic stimulation (IPS) is performed to induce a photoparoxysmal-EEG response (PPR).
- IPS is conducted under three eye conditions: eyes open, during eye closure, and eyes closed.
- EEG recordings are taken at baseline (pre-dose) and at multiple time points for up to 12 hours post-dose.
- The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, is calculated for each eye condition at each time point.

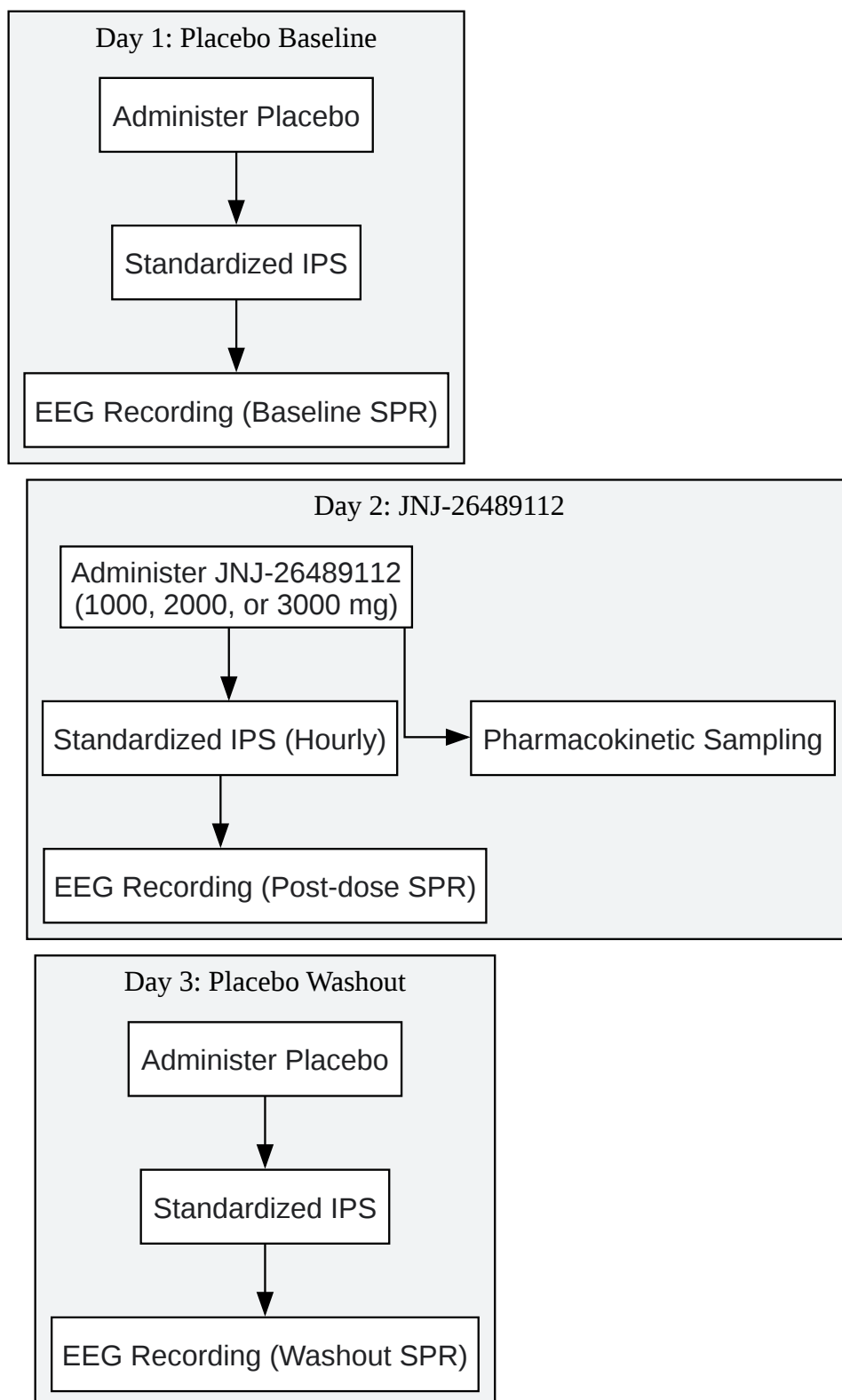
5. Pharmacokinetic Analysis:

- Blood samples are collected at specified time points after dosing to determine the plasma concentrations of **JNJ-26489112**.
- Concentrations of any concomitant AEDs are also measured to assess for potential drug-drug interactions.

6. Safety Monitoring:

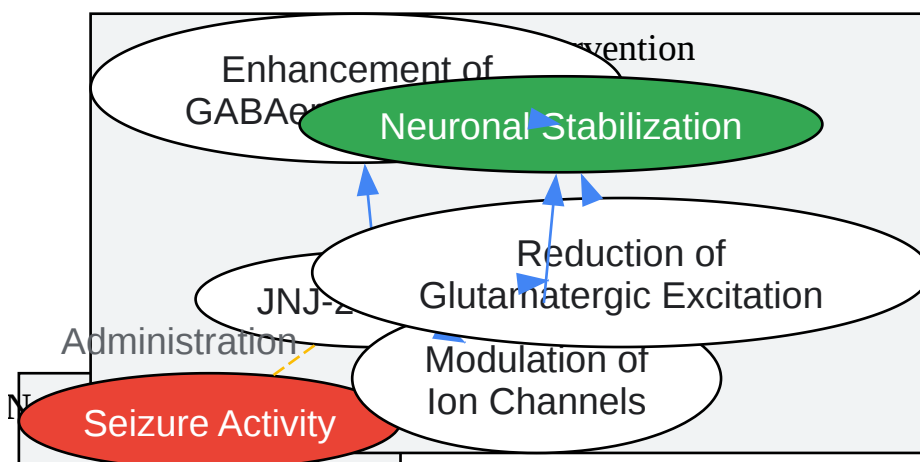
- Adverse events are recorded throughout the study.
- Vital signs, 12-lead ECG, physical and neurological examinations, and clinical laboratory tests are performed.

Visualizations



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Caption: Experimental workflow for the photosensitive epilepsy clinical trial.



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Caption: Conceptual diagram of the proposed therapeutic action of **JNJ-26489112**.

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References

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